molecular formula C20H19NO2S B5368528 3-{1-[2-(methylsulfanyl)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid

3-{1-[2-(methylsulfanyl)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid

Cat. No.: B5368528
M. Wt: 337.4 g/mol
InChI Key: KTZDSRRQWHXUBX-UHFFFAOYSA-N
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Description

3-{1-[2-(methylsulfanyl)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid is an organic compound characterized by a pyrrole ring substituted with phenyl and methylsulfanyl groups

Preparation Methods

The synthesis of 3-{1-[2-(methylsulfanyl)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid can be achieved through several synthetic routes. One common method involves the use of Grignard reagents, which react with appropriate precursors under controlled conditions to form the desired product . Industrial production methods may involve optimizing reaction conditions to enhance yield and purity, such as adjusting temperature, solvent, and catalyst concentrations.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings.

Scientific Research Applications

3-{1-[2-(methylsulfanyl)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-{1-[2-(methylsulfanyl)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include those with structural similarities, such as other pyrrole derivatives and compounds with phenyl and methylsulfanyl groups. Compared to these compounds, 3-{1-[2-(methylsulfanyl)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid may exhibit unique reactivity and properties due to its specific substitution pattern. Examples of similar compounds include 1-[2-(methylsulfanyl)phenyl]cyclobutanecarboxylic acid and other methylsulfanyl-substituted aromatic compounds .

Properties

IUPAC Name

3-[1-(2-methylsulfanylphenyl)-5-phenylpyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2S/c1-24-19-10-6-5-9-18(19)21-16(12-14-20(22)23)11-13-17(21)15-7-3-2-4-8-15/h2-11,13H,12,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZDSRRQWHXUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1N2C(=CC=C2C3=CC=CC=C3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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